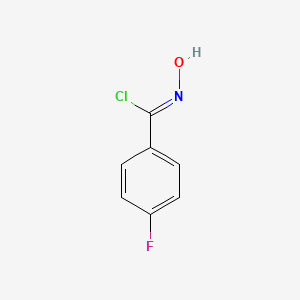

alpha-Chloro-4-fluorobenzaldoxime

Description

General Overview of Halogenation in Organic Synthesis and Molecular Design

Halogenation is a fundamental transformation in organic chemistry that involves the introduction of one or more halogen atoms (fluorine, chlorine, bromine, or iodine) into a compound. nih.gov This process can be achieved through various methods, including free-radical, electrophilic, and nucleophilic reactions, each offering a degree of control over the position and number of halogen atoms introduced. The incorporation of halogens can influence a molecule's reactivity, lipophilicity, metabolic stability, and binding affinity to biological targets. Fluorine, in particular, due to its high electronegativity and small size, can induce profound changes in a molecule's conformational preferences and electronic distribution, often leading to enhanced biological activity. youtube.com

Significance of Benzaldoxime (B1666162) Scaffolds as Versatile Synthetic Intermediates and Functional Molecules

Benzaldoximes, which are synthesized from the condensation of benzaldehydes with hydroxylamine (B1172632), are a class of organic compounds characterized by the C=N-OH functional group. chemrxiv.orgwikipedia.org This structural motif makes them highly versatile building blocks in organic synthesis. The oxime functionality can be readily transformed into other important chemical groups, such as nitriles, amides via the Beckmann rearrangement, and amines upon reduction. chemrxiv.orgwikipedia.org Furthermore, the hydroxyl group of the oxime can be derivatized, and the carbon-nitrogen double bond can participate in various cycloaddition reactions. rsc.orglibretexts.org This chemical versatility has led to the use of benzaldoxime derivatives in the synthesis of pharmaceuticals, agrochemicals, and materials with tailored properties. Some anti-oximes of benzaldehyde (B42025) have even been shown to be effective inhibitors of aldose reductase. asianpubs.org

Specific Context of alpha-Chloro-4-fluorobenzaldoxime (B1276582) within Halogenated Oxime Chemistry

This compound, also known as 4-fluoro-N-hydroxybenzenecarboximidoyl chloride, is a specific example of a halogenated benzaldoxime that combines the structural features of a fluorinated aromatic ring, an oxime, and an alpha-chloro substituent. organic-chemistry.orggoogle.com This unique combination of functional groups suggests a rich and complex chemical reactivity. The fluorine atom on the benzene (B151609) ring is expected to influence the electronic properties of the entire molecule. The alpha-chloro group, adjacent to the oxime functionality, introduces a reactive site for nucleophilic substitution and is crucial for the generation of nitrile oxides, which are key intermediates in 1,3-dipolar cycloaddition reactions for the synthesis of heterocyclic compounds like isoxazoles. rsc.orgacademie-sciences.fr The study of such molecules provides valuable insights into the interplay of different functional groups and their impact on chemical behavior.

Chemical Properties and Synthesis

The specific properties of this compound are dictated by its molecular structure.

| Property | Value |

| Chemical Formula | C7H5ClFNO |

| Molecular Weight | 173.57 g/mol |

| IUPAC Name | (1Z)-4-fluoro-N-hydroxybenzenecarboximidoyl chloride google.com |

| CAS Number | 42202-95-9 organic-chemistry.org |

| Canonical SMILES | C1=CC(=CC=C1/C(=N/O)/Cl)F organic-chemistry.org |

While specific, detailed research findings on the synthesis of this compound are not extensively documented in publicly available literature, its preparation can be inferred from established methods for similar compounds. A plausible synthetic route involves a two-step process starting from 4-fluorobenzaldehyde (B137897).

First, 4-fluorobenzaldehyde would be reacted with hydroxylamine hydrochloride in the presence of a base to form 4-fluorobenzaldehyde oxime. asianpubs.orgbiosynth.com This is a standard condensation reaction.

In the second step, the resulting 4-fluorobenzaldehyde oxime would undergo chlorination at the alpha-carbon. A common reagent for this transformation is N-chlorosuccinimide (NCS) in a suitable solvent like dimethylformamide (DMF). chemrxiv.org This method has been successfully used for the chlorination of benzaldoxime to form benzohydroximoyl chloride. chemrxiv.org

Reactivity and Potential Applications in Research

The reactivity of this compound is largely governed by the N-hydroxyimidoyl chloride functional group. This moiety is a well-known precursor to nitrile oxides. In the presence of a mild base, such as triethylamine, dehydrochlorination occurs to generate 4-fluorobenzonitrile (B33359) oxide in situ. academie-sciences.fr

This highly reactive intermediate can then readily participate in 1,3-dipolar cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to afford five-membered heterocyclic rings. libretexts.orgacademie-sciences.fr For instance, reaction with an alkyne would yield a 3-(4-fluorophenyl)-substituted isoxazole (B147169). organic-chemistry.org The synthesis of fluorinated isoxazoles is of significant interest in medicinal chemistry, as these scaffolds are found in a number of biologically active compounds. academie-sciences.fr

The fluorine atom on the aromatic ring can also influence the reactivity and properties of the resulting heterocyclic compounds. The electron-withdrawing nature of fluorine can affect the electron density of the aromatic system and the acidity of nearby protons.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1Z)-4-fluoro-N-hydroxybenzenecarboximidoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO/c8-7(10-11)5-1-3-6(9)4-2-5/h1-4,11H/b10-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDMJCVUEUHKGOY-YFHOEESVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=NO)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C(=N/O)/Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42202-95-9 | |

| Record name | alpha-Chloro-4-fluorobenzaldoxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Alpha Chloro 4 Fluorobenzaldoxime and Analogous Structures

Conventional Synthetic Approaches to Halogenated Benzaldoximes

Traditional methods for synthesizing halogenated benzaldoximes are well-established and typically involve a two-step process: the formation of the aldoxime followed by halogenation.

Condensation Reactions of Fluorinated Benzaldehydes with Hydroxylamine (B1172632) Derivatives

The initial step in the synthesis of alpha-chloro-4-fluorobenzaldoxime (B1276582) is the formation of 4-fluorobenzaldoxime. This is achieved through a condensation reaction between 4-fluorobenzaldehyde (B137897) and a hydroxylamine derivative, most commonly hydroxylamine hydrochloride. researchgate.netresearchgate.net This reaction is a standard method for preparing oximes from aldehydes or ketones. researchgate.netnih.gov

The reaction is typically carried out in a suitable solvent, such as ethanol, and often in the presence of a base to neutralize the hydrochloric acid liberated from hydroxylamine hydrochloride. Common bases used include sodium acetate (B1210297) or pyridine (B92270). researchgate.netchemicalbook.com The general reaction is as follows:

4-FC₆H₄CHO + NH₂OH·HCl → 4-FC₆H₄CH=NOH + HCl + H₂O

The selection of the base and solvent can influence the reaction rate and the yield of the resulting oxime. While effective, some traditional methods that use toxic reagents like pyridine are being replaced by greener alternatives. researchgate.net

Table 1: Condensation Reaction for 4-fluorobenzaldoxime Synthesis

| Reactants | Reagents | Solvent | Conditions | Product |

| 4-Fluorobenzaldehyde, Hydroxylamine hydrochloride | Sodium acetate | Ethanol | 12 hours | 4-Fluorobenzaldoxime chemicalbook.com |

Halogenation Strategies for Aldoximes leading to Hydroximoyl Chlorides

Once the aldoxime is formed, the next step is halogenation to produce the hydroximoyl chloride. In the case of this compound, this involves the chlorination of 4-fluorobenzaldoxime. Hydroximoyl chlorides are a versatile class of compounds that can be used as precursors for the synthesis of other functional groups, such as nitrile oxides. researchgate.net

Various chlorinating agents can be employed for this transformation. A common and effective reagent is N-chlorosuccinimide (NCS). The reaction involves the treatment of the aldoxime with NCS in a suitable solvent. Other reagents that have been utilized for the synthesis of hydroximoyl chlorides from aldoximes include benzyltrimethylammonium (B79724) tetrachloroiodate (BTMA ICl₄) and a combination of sodium chloride and Oxone®. researchgate.netmdpi.com The latter method, performed under ball-milling conditions, represents a more environmentally friendly approach. mdpi.com

The general halogenation reaction can be represented as:

4-FC₆H₄CH=NOH + "Cl⁺" source → 4-FC₆H₄C(Cl)=NOH

The choice of halogenating agent and reaction conditions is critical to achieve high yields and selectivity, minimizing the formation of byproducts. For instance, using N-tert-butyl-N-chlorocyanamide has been reported to give quantitative yields of hydroximoyl chlorides in a very short reaction time. researchgate.net

Advanced Synthetic Techniques for Fluorinated Oximes

Recent advancements in synthetic chemistry have led to the development of more efficient and sustainable methods for the preparation of fluorinated oximes and their derivatives.

Solid-State Mechanochemical Methods in Oxime Synthesis

Mechanochemistry, which involves chemical reactions induced by mechanical energy, has emerged as a powerful green chemistry tool. acs.orgchimienouvelle.benih.gov This solvent-free or minimal-solvent approach offers several advantages, including reduced waste, shorter reaction times, and sometimes, access to products that are difficult to obtain through traditional solution-phase chemistry. chimienouvelle.be

The synthesis of oximes can be efficiently carried out using mechanochemical methods, such as ball milling. mdpi.comchimienouvelle.be For example, the reaction of aldehydes with hydroxylamine hydrochloride can be performed in the solid state, often with a catalytic amount of a base. nih.gov This technique has been successfully applied to the synthesis of various aldoximes in high yields. nih.gov Furthermore, the halogenation of aldoximes to hydroximoyl chlorides has also been demonstrated using mechanochemical approaches, such as the reaction of aldoximes with sodium chloride and Oxone® under ball-milling conditions. mdpi.com These solid-state methods are attractive for their simplicity, efficiency, and reduced environmental impact. chimienouvelle.be

Table 2: Mechanochemical Synthesis of a Hydroximoyl Chloride

| Reactants | Reagents | Conditions | Product | Yield |

| (Z)-N-hydroxy-4-methylbenzimidoyl chloride | Na₂CO₃, Oxone® | Solvent-free ball-milling | Corresponding N-acyloxyimidoyl chloride | 78% mdpi.com |

Considerations for Radiolabeling Methodologies of Fluorinated Analogues (e.g., Fluorine-18)

The introduction of the positron-emitting radioisotope fluorine-18 (B77423) (¹⁸F) into molecules is of great importance for positron emission tomography (PET), a powerful medical imaging technique. nih.govuniversityofcalifornia.edu The synthesis of ¹⁸F-labeled fluorinated benzaldoxime (B1666162) analogues requires specialized radiolabeling strategies.

The most common method for introducing ¹⁸F is through nucleophilic substitution using [¹⁸F]fluoride. nih.govacs.org This involves reacting a precursor molecule containing a good leaving group (e.g., a tosylate, mesylate, or a nitro group) with a source of [¹⁸F]fluoride, such as [¹⁸F]KF complexed with a phase-transfer catalyst. The relatively long half-life of ¹⁸F (approximately 110 minutes) allows for multi-step syntheses and transportation to imaging centers. nih.gov

For aromatic systems, direct radiofluorination can be challenging. However, methods involving organometallic precursors or the use of diaryliodonium salts have been developed to facilitate the nucleophilic introduction of ¹⁸F into aromatic rings. nih.govacs.org The choice of precursor and reaction conditions is crucial to achieve high radiochemical yield and specific activity, which are critical parameters for the successful application of the resulting PET tracer. nih.gov The development of efficient and rapid ¹⁸F-labeling methods is an active area of research, with a focus on simplifying procedures and broadening the scope of molecules that can be labeled. universityofcalifornia.edu

Sustainable and Green Chemistry Approaches in Fluorobenzaldoxime Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. rsc.orgjocpr.commdpi.com The synthesis of fluorobenzaldoximes and their derivatives is no exception, with several strategies being employed to make these processes more sustainable.

One of the key tenets of green chemistry is the reduction or elimination of hazardous solvents. jocpr.com The use of water as a solvent, where possible, is a highly desirable alternative to volatile organic compounds. numberanalytics.com Additionally, solvent-free reaction conditions, such as those employed in mechanochemistry, represent a significant step towards greener synthesis. nih.govchimienouvelle.benih.gov

The use of safer and more environmentally benign catalysts is another important aspect. For example, the use of solid catalysts like zinc oxide or calcium oxide for oxime synthesis can replace more hazardous reagents. nih.gov Furthermore, energy efficiency is a key consideration. Microwave-assisted synthesis has been shown to accelerate reaction times and reduce energy consumption in the preparation of oximes. nih.gov

The development of one-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel, can also contribute to a greener process by reducing the need for intermediate purification steps and minimizing solvent usage and waste generation. researchgate.net As the demand for more sustainable chemical manufacturing grows, the application of these green chemistry principles to the synthesis of fluorobenzaldoximes and other fine chemicals will continue to be a major focus of research. sruc.ac.ukresearchgate.net

Reactivity and Mechanistic Investigations of Alpha Chloro 4 Fluorobenzaldoxime

Formation and Reactivity of Nitrile Oxide Intermediates

The primary route to accessing the reactive nitrile oxide from alpha-chloro-4-fluorobenzaldoxime (B1276582) involves a dehydrohalogenation reaction. This transformation sets the stage for a variety of powerful synthetic methodologies, most notably 1,3-dipolar cycloadditions.

Generation via Dehydrohalogenation of Hydroximoyl Chlorides

The generation of 4-fluorobenzonitrile (B33359) oxide from its precursor, this compound (a hydroximoyl chloride), is typically achieved through dehydrochlorination. This process involves the elimination of a hydrogen and a chlorine atom from the hydroximoyl chloride moiety. The reaction is often facilitated by a base, which abstracts the acidic proton from the oxime hydroxyl group, initiating the elimination of the chloride ion and subsequent formation of the nitrile oxide. This in situ generation is crucial as nitrile oxides are generally unstable and prone to dimerization or polymerization if not trapped by a suitable reactant.

1,3-Dipolar Cycloaddition Reactions

Once formed, the 4-fluorobenzonitrile oxide acts as a 1,3-dipole in cycloaddition reactions. wikipedia.org These reactions are a cornerstone of heterocyclic chemistry, allowing for the construction of five-membered rings with high efficiency and control. wikipedia.orgnumberanalytics.com The 1,3-dipolar cycloaddition is a concerted process involving the interaction of the four π-electrons of the nitrile oxide with a two π-electron system of a dipolarophile, such as an alkene or alkyne. wikipedia.orgyoutube.com

The reaction of 4-fluorobenzonitrile oxide with alkenes leads to the formation of isoxazolines, which are five-membered heterocyclic compounds containing an adjacent nitrogen and oxygen atom. wikipedia.org Specifically, the cycloaddition with a C=C double bond results in a 4,5-dihydroisoxazole ring. rsc.org When the dipolarophile is an alkene, the product is an isoxazoline (B3343090). If the reaction proceeds with a dipolarophile that leads to a saturated five-membered ring, the resulting product is an isoxazolidine. These reactions are a highly effective method for synthesizing these heterocyclic frameworks. wikipedia.org

A study involving the reaction of benzonitrile (B105546) oxide, a related compound, with 6,8-dioxabicyclo[3.2.1]oct-3-ene demonstrated the formation of 4,5-dihydroisoxazoles. rsc.org This highlights the general applicability of this reaction type for creating isoxazoline derivatives.

The regioselectivity of the 1,3-dipolar cycloaddition of nitrile oxides is a critical aspect, determining which of the two possible regioisomers is formed. This selectivity is governed by both electronic and steric factors of the reacting partners. numberanalytics.com Theoretical studies, such as those employing molecular electron density theory (MEDT), have been instrumental in understanding and predicting the regioselectivity of these reactions. d-nb.infobohrium.com For instance, the reaction of 4-chlorobenzonitrile (B146240) oxide with β-aminocinnamonitrile was found to be completely regioselective. d-nb.infobohrium.com While specific studies on the regioselectivity of this compound were not found, the principles governing related systems are applicable. The analysis of frontier molecular orbitals (FMO) of the nitrile oxide and the dipolarophile can often predict the favored regioisomer. researchgate.net

Stereoselectivity, the preferential formation of one stereoisomer over another, is also a key feature of these cycloadditions. wikipedia.org In the reaction of benzonitrile oxide with a bicyclic alkene, the cycloaddition occurred with high face-selectivity, with the nitrile oxide approaching from the less sterically hindered face of the alkene. rsc.org This resulted in the formation of exo-adducts. rsc.org The concerted nature of the 1,3-dipolar cycloaddition generally ensures that the stereochemistry of the alkene is retained in the product isoxazoline.

Exploration of Other Electrophilic and Nucleophilic Transformations

Beyond the generation of nitrile oxides, the oxime moiety of this compound can undergo various other transformations, allowing for the interconversion of functional groups.

Functional Group Interconversions of the Oxime Moiety

The oxime functional group is a versatile platform for a range of chemical modifications. vanderbilt.educompoundchem.comimperial.ac.uk While direct examples for this compound are not prevalent in the searched literature, general transformations of oximes are well-established. For instance, oximes can be dehydrated to yield nitriles. vanderbilt.edu This transformation can be effected by various dehydrating agents. Furthermore, the oxime group can be reduced to an amine. vanderbilt.edu The choice of reducing agent can influence the outcome of the reaction.

Another potential transformation is the conversion of the oxime to other functional groups via substitution reactions. The hydroxyl group of the oxime can be converted into a better leaving group, such as a tosylate or mesylate, which can then be displaced by nucleophiles. ub.edu This opens up pathways to a variety of other derivatives.

Below is a table summarizing potential functional group interconversions of the oxime moiety based on general organic chemistry principles:

| Starting Functional Group | Reagent(s) | Product Functional Group | Reaction Type |

| Oxime | P₂O₅, SOCl₂, or TsCl | Nitrile | Dehydration |

| Oxime | H₂/Pd-C, LiAlH₄ | Amine | Reduction |

| Oxime | 1) R'SO₂Cl, pyridine (B92270) 2) Nu⁻ | Substituted Oxime Ether | Substitution |

Reactions Involving the Alpha-Chlorine and Fluorine Substituents

The reactivity of α-chloro-4-fluorobenzaldoxime is primarily centered around the electrophilic carbon atom attached to the chlorine and the potential for nucleophilic substitution at this position. The presence of the fluorine atom on the phenyl ring also influences the electronic properties of the molecule, though its direct participation in reactions is less common under typical conditions.

Nucleophilic Substitution at the Alpha-Carbon

The chlorine atom attached to the iminyl carbon of α-chloro-4-fluorobenzaldoxime is a leaving group, making this position susceptible to attack by nucleophiles. This reactivity is a key feature in the synthetic utility of this compound, allowing for the introduction of various functional groups.

Kinetic studies on analogous systems, such as α-chloroacetanilides reacting with benzylamines, suggest that nucleophilic substitution at an α-chloro position can proceed through a stepwise mechanism. nih.gov In such a mechanism, the nucleophile adds to the carbon atom, forming a tetrahedral intermediate. The rate-limiting step is often the subsequent expulsion of the chloride ion. nih.gov For α-chloro-4-fluorobenzaldoxime, a similar stepwise pathway is plausible for its reactions with nucleophiles.

The reaction of α-chloro-4-fluorobenzaldoxime with various nucleophiles leads to the displacement of the chloride ion and the formation of a new C-Nu bond. The general scheme for this substitution is presented below:

General Reaction Scheme:

Where Nu represents a nucleophile.

Detailed mechanistic investigations specific to α-chloro-4-fluorobenzaldoxime are not extensively documented in publicly available literature. However, based on general principles of organic chemistry, the reaction rate is expected to be influenced by the strength of the nucleophile, the solvent, and the stability of the potential carbocation or intermediate species. The electron-withdrawing nature of the fluorine atom can modulate the reactivity of the electrophilic carbon.

Influence of the Fluorine Substituent

The fluorine atom at the para-position of the benzene (B151609) ring primarily exerts its influence electronically. As a moderately electron-withdrawing group, it can affect the reactivity of the oxime moiety and the alpha-carbon. This electronic pull can slightly increase the electrophilicity of the carbon atom bonded to the chlorine, potentially accelerating the rate of nucleophilic attack.

Direct reactions involving the C-F bond, such as nucleophilic aromatic substitution (SNAr), are generally difficult and require harsh reaction conditions or specific activation. The C-F bond is strong, and the fluorine atom is a poor leaving group in SNAr reactions unless there are strong electron-withdrawing groups ortho and/or para to it, which is not the case here in a way that would readily facilitate its displacement.

Tabulated Reaction Data

While extensive datasets from single research articles focusing solely on the reactivity of α-chloro-4-fluorobenzaldoxime are scarce, the following table summarizes potential reactions based on its known chemical properties and reactivity patterns of similar compounds.

| Nucleophile | Reagent Example | Product | Reaction Type |

| Hydroxide | Sodium Hydroxide | 4-Fluorobenzohydroxamic acid | Nucleophilic Substitution |

| Alkoxide | Sodium Methoxide | O-Methyl-4-fluorobenzohydroximate | Nucleophilic Substitution |

| Amine | Ammonia | 4-Fluorobenzamide oxime | Nucleophilic Substitution |

| Thiolate | Sodium Thiophenolate | S-Phenyl-4-fluorobenzothiohydroximate | Nucleophilic Substitution |

Applications of Alpha Chloro 4 Fluorobenzaldoxime and Its Derivatives in Organic Synthesis

Building Blocks for Heterocyclic Compound Synthesis

The primary application of alpha-chloro-4-fluorobenzaldoxime (B1276582) lies in its role as a stable and accessible precursor to 4-fluorobenzonitrile (B33359) oxide. This nitrile oxide is typically generated in situ by the dehydrochlorination of this compound in the presence of a base. The resulting 1,3-dipole is then trapped by a variety of dipolarophiles to yield five-membered heterocyclic rings.

Utility in the Construction of Isoxazole (B147169) and Isoxazoline (B3343090) Frameworks

The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or an alkene is a cornerstone for the synthesis of isoxazoles and isoxazolines, respectively. These heterocycles are prevalent motifs in many biologically active compounds and pharmaceuticals.

Isoxazole Synthesis:

This compound has been effectively employed in the synthesis of highly substituted isoxazoles. In one notable approach, it is treated with a base to generate 4-fluorobenzonitrile oxide, which then undergoes a [3+2] cycloaddition reaction with 1,3-dicarbonyl compounds. This method, which can be performed in an aqueous medium, provides a rapid and environmentally friendly route to 3,4,5-trisubstituted isoxazoles. beilstein-journals.orgresearchgate.netolemiss.edu The reaction proceeds with high regioselectivity, affording complex isoxazole structures in good yields. beilstein-journals.orgresearchgate.netolemiss.edu

For instance, the reaction of 4-fluoro-N-hydroxybenzimidoyl chloride with various β-dicarbonyl compounds in the presence of a base like N,N-diisopropylethylamine (DIPEA) in a water-methanol mixture leads to the corresponding 3,4,5-trisubstituted isoxazoles. The choice of base and solvent system is crucial to favor the desired cycloaddition pathway over competing side reactions. beilstein-journals.orgresearchgate.netolemiss.edu

Another significant application involves the ruthenium-catalyzed 1,3-dipolar cycloaddition of 4-fluorobenzonitrile oxide (generated from this compound) with alkynes. This catalytic approach allows for the synthesis of 3,4-disubstituted isoxazoles with high regioselectivity. nih.gov The use of a ruthenium catalyst, such as [Cp*RuCl(cod)], facilitates the reaction with a broad range of alkynes, including those that are less reactive under thermal conditions. nih.gov

Table 1: Examples of Isoxazole Synthesis using this compound

| Dipolarophile | Catalyst/Conditions | Isoxazole Product | Reference |

|---|---|---|---|

| 1,3-Diketones, β-Ketoesters, β-Ketoamides | DIPEA, Water/Methanol | 3,4,5-Trisubstituted isoxazoles | beilstein-journals.orgresearchgate.netolemiss.edu |

| Terminal and Internal Alkynes | [Cp*RuCl(cod)] | 3,4-Disubstituted isoxazoles | nih.gov |

Isoxazoline Synthesis:

The synthesis of isoxazolines follows a similar [3+2] cycloaddition pathway, where the nitrile oxide generated from this compound reacts with an alkene as the dipolarophile. While specific examples detailing the use of this compound for isoxazoline synthesis are not as prominently documented in readily available literature, the general principle is a well-established synthetic strategy. The reaction of 4-fluorobenzonitrile oxide with a variety of electron-rich and electron-deficient alkenes would be expected to yield the corresponding 3-(4-fluorophenyl)-substituted isoxazolines.

Precursors for Nitriles via Dehydration Pathways

Aldoximes can be dehydrated to form nitriles, a fundamental transformation in organic synthesis. This reaction typically involves the use of a dehydrating agent to remove a molecule of water from the oxime functional group. While this is a general reaction for aldoximes, specific research detailing the dehydration of this compound to 4-fluorobenzonitrile is not extensively reported.

The presence of the alpha-chloro substituent introduces additional reactivity that might complicate a simple dehydration process. However, the conversion of the parent 4-fluorobenzaldoxime to 4-fluorobenzonitrile is a feasible transformation and can be achieved using various reported methods for aldoxime dehydration. These methods include the use of catalysts such as iron salts or biocatalysts like aldoxime dehydratases. These modern catalytic approaches are often more environmentally benign than classical dehydration methods that require stoichiometric and often harsh reagents.

Role in the Derivatization and Functionalization Strategies of Organic Molecules

This compound possesses two reactive sites that can be exploited for the derivatization and functionalization of other organic molecules: the electrophilic carbon atom of the hydroximoyl chloride and the nucleophilic oxygen atom of the oxime.

The chlorine atom in the hydroximoyl chloride moiety is a good leaving group, making the carbon atom susceptible to nucleophilic attack. This allows for the introduction of the 4-fluorobenzaldoxime motif onto other molecules via nucleophilic substitution reactions. For instance, reaction with various nucleophiles such as amines, thiols, or alcohols could lead to the formation of new C-N, C-S, or C-O bonds, respectively. While specific studies focusing on this compound in this context are not widely available, the reactivity of similar alpha-chloro oximes suggests this potential.

Furthermore, the oxime oxygen can act as a nucleophile, participating in reactions such as O-alkylation or O-acylation. These reactions would lead to derivatized oxime ethers or esters, respectively. Such derivatization can be used to modify the properties of the parent molecule or to introduce new functional groups for further synthetic transformations.

The in situ generation of 4-fluorobenzonitrile oxide from this compound is, in itself, a powerful functionalization strategy. The subsequent cycloaddition reactions allow for the introduction of the 4-fluorophenyl-substituted isoxazole or isoxazoline ring system onto a wide range of molecular scaffolds, thereby imparting specific physicochemical and potentially biological properties to the target molecule.

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework and the environment of specific nuclei within a molecule. For alpha-Chloro-4-fluorobenzaldoxime (B1276582), both proton and fluorine NMR are particularly informative.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the oxime hydroxyl proton. The aromatic region would typically show complex splitting patterns due to the influence of the fluorine substituent. The protons on the fluorinated benzene (B151609) ring are anticipated to appear as multiplets, likely doublets of doublets, due to coupling with both the adjacent aromatic protons and the ¹⁹F nucleus. The single proton of the oxime group (-NOH) is expected to appear as a broad singlet, with its chemical shift being sensitive to solvent, concentration, and temperature due to hydrogen bonding.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Aromatic H (ortho to -F) | 7.0 - 7.3 | Multiplet (td) |

| Aromatic H (meta to -F) | 7.5 - 7.8 | Multiplet (m) |

| Oxime OH | Variable (typically 8.0 - 11.0) | Singlet (s, broad) |

Note: The exact chemical shifts and coupling constants require experimental determination and are not publicly available in the cited literature.

Fluorine (¹⁹F) NMR Analysis

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy offers a direct and highly sensitive method for characterizing the compound. With a natural abundance of 100% and a high gyromagnetic ratio, the ¹⁹F nucleus provides clear signals. For this compound, the spectrum is expected to show a single resonance for the fluorine atom attached to the benzene ring. The chemical shift of this signal provides information about the electronic environment of the C-F bond. This signal would likely appear as a multiplet due to coupling with the neighboring aromatic protons.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational frequencies of a molecule's functional groups. The IR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its structural features. A broad absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the O-H stretching vibration of the oxime group, with the broadening resulting from hydrogen bonding. The C=N (imine) stretch of the oxime is typically observed in the 1620-1680 cm⁻¹ region. Vibrations corresponding to the aromatic ring include C=C stretching in the 1450-1600 cm⁻¹ range and C-H stretching above 3000 cm⁻¹. The presence of halogen substituents is confirmed by absorption bands for the C-F stretch (typically 1100-1300 cm⁻¹) and the C-Cl stretch (typically 600-800 cm⁻¹).

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Oxime (-NOH) | O-H Stretch | 3200 - 3500 (Broad) |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Oxime (-C=N) | C=N Stretch | 1620 - 1680 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Fluoro-substituent | C-F Stretch | 1100 - 1300 |

| Chloro-substituent | C-Cl Stretch | 600 - 800 |

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization. For this compound (C₇H₅ClFNO), the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight. A key feature would be the presence of an M+2 isotope peak, approximately one-third the intensity of the M⁺ peak, which is characteristic of compounds containing a single chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes).

Common fragmentation pathways in the mass spectrometer for this molecule would likely include:

Alpha-cleavage: Breakage of the bond between the carbonyl carbon and the adjacent carbon or heteroatom.

Loss of a chlorine radical: Resulting in a fragment ion [M-Cl]⁺.

Cleavage of the N-O bond of the oxime group.

Fragmentation of the 4-fluorophenyl ring.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| Fragment | Description | Predicted m/z |

| [C₇H₅ClFNO]⁺ | Molecular Ion (M⁺) | ~173.00 (for ³⁵Cl) |

| [C₇H₅³⁷ClFNO]⁺ | M+2 Isotope Peak | ~175.00 (for ³⁷Cl) |

| [C₇H₅FNO]⁺ | Loss of Chlorine radical | ~138.03 |

| [C₇H₄FN]⁺ | Loss of HCl and Oxygen | ~121.03 |

| [C₆H₄F]⁺ | Fluorophenyl cation | ~95.03 |

X-ray Crystallography for Precise Molecular Structure Elucidation

While spectroscopic data provides valuable structural clues, only single-crystal X-ray crystallography can deliver a precise and unambiguous three-dimensional molecular structure, including bond lengths, bond angles, and torsional angles. Such an analysis would definitively establish the stereochemistry of the oxime (E or Z configuration) and the exact conformation of the molecule in the solid state. As of this writing, a public domain crystal structure for this compound has not been reported.

Analysis of Crystal Packing and Intermolecular Interactions

In the absence of a specific crystal structure for this compound, its potential solid-state organization can be inferred from studies of related halogenated aromatic compounds. rsc.orgmdpi.com The crystal packing is likely governed by a combination of non-covalent interactions.

Hydrogen Bonding: The oxime's hydroxyl group is a potent hydrogen bond donor and can interact with the nitrogen or oxygen atoms of adjacent molecules, potentially forming dimers or extended chains. mdpi.com

Halogen Bonding: The chlorine and fluorine atoms can participate in halogen bonding, where the electropositive region on one halogen (the σ-hole) interacts with a nucleophilic region on a neighboring molecule. theochem.nlrsc.org These interactions are highly directional and can significantly influence crystal packing. mdpi.com

π-π Stacking: The electron-rich fluorophenyl rings may engage in π-π stacking interactions, further stabilizing the crystal lattice. rsc.org

Investigation of Halogen Bonding Phenomena

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. The potential for α-chloro-4-fluorobenzaldoxime to participate in halogen bonding is significant due to the presence of a chlorine atom attached to the carbon of the oxime group. This chlorine atom can exhibit a region of positive electrostatic potential, known as a σ-hole, which allows it to interact with electron-rich atoms such as the oxygen or nitrogen of neighboring molecules.

Computational studies on analogous molecules, such as 3-chloro-4-fluoronitrobenzene, have indicated a strong potential for various intermolecular interactions. These studies highlight that the presence of halogen atoms on a benzene ring creates specific electrophilic and nucleophilic regions that can drive molecular self-assembly. In the case of α-chloro-4-fluorobenzaldoxime, the interplay between the chloro, fluoro, and oxime functional groups is expected to create a complex pattern of intermolecular forces.

The oxime group itself is a versatile participant in non-covalent interactions, capable of acting as both a hydrogen bond donor (via the hydroxyl group) and acceptor (via the nitrogen and oxygen atoms). The supramolecular chemistry of oximes is rich, with various hydrogen-bonding motifs such as dimers and catemers being common.

The presence of the fluorine atom at the para-position of the benzaldehyde (B42025) ring further influences the electronic properties of the molecule. Fluorine's high electronegativity can affect the electron density distribution across the aromatic system and, consequently, the nature of the potential σ-hole on the chlorine atom.

Computational Investigations of this compound Remain Largely Unexplored

Despite the importance of halogenated organic compounds in various fields of chemistry, a thorough review of scientific literature reveals a significant gap in the computational and theoretical investigation of this compound. While experimental data regarding its basic properties are available, in-depth computational studies to elucidate its molecular and electronic characteristics are not publicly accessible.

Theoretical studies employing quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for understanding the intricacies of molecular systems. Such calculations could provide valuable insights into the molecular geometry, electronic structure, and vibrational frequencies of this compound. For instance, DFT could be used to predict bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional representation of the molecule. Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) would shed light on its electronic properties and reactivity. Reactivity descriptors, such as Fukui functions, could pinpoint the most probable sites for nucleophilic and electrophilic attacks.

Similarly, molecular dynamics simulations would be instrumental in exploring the conformational landscape and intermolecular interactions of this compound. These simulations could reveal the preferred spatial arrangements of the molecule and the nature of its interactions with other molecules, which is crucial for understanding its behavior in different environments.

Structure-property relationship studies within the broader class of halogenated oximes have been a subject of interest, aiming to understand how the type and position of halogen substituents influence the physicochemical and biological properties of these compounds. However, specific studies focusing on the unique combination of chloro and fluoro substituents in the this compound structure are not available in the current body of scientific literature.

The absence of dedicated computational research on this compound presents an opportunity for future investigations to fill this knowledge gap and contribute to a more comprehensive understanding of this and similar halogenated compounds.

Enzymatic Transformations Involving Alpha Chloro 4 Fluorobenzaldoxime

Substrate Recognition by Aldoxime Dehydratases

Aldoxime dehydratases (Oxd) are a unique class of heme-containing enzymes that catalyze the dehydration of aldoximes to form the corresponding nitriles. The recognition of substrates by these enzymes is a highly specific process governed by the architecture of the active site. The substrate, an aldoxime, coordinates directly to the ferrous heme iron through its nitrogen atom, an essential step for catalysis to occur. The enzyme's active site is typically a hydrophobic pocket, which facilitates the binding of a variety of aldoximes, including those with aromatic and halogenated moieties. nih.govebi.ac.uk

The precise orientation of the substrate within this pocket is critical. Key amino acid residues, such as a conserved serine and histidine, play crucial roles in stabilizing the substrate and participating in the catalytic mechanism. nih.gov For halogenated benzaldoximes like alpha-Chloro-4-fluorobenzaldoxime (B1276582), the electronic properties and steric bulk of the halogen substituents on the phenyl ring significantly influence binding affinity and subsequent catalytic efficiency. While the substrate scope of aldoxime dehydratases is broad, the identification of enzymes that act effectively on aromatic aldoximes, particularly those with multiple halogen substitutions, has been an area of active research. nih.gov The hydrophobic nature of the active site generally accommodates nonpolar side chains, suggesting that halogenated aromatic compounds can be suitable substrates. nih.gov

Biocatalytic Synthesis of Nitriles from Halogenated Aldoximes

The biocatalytic production of nitriles from aldoximes is a cyanide-free and environmentally benign process that operates under mild conditions. nih.gov Aldoxime dehydratases are at the heart of this transformation, converting a wide array of aldoximes into valuable nitrile compounds. This method avoids the use of toxic reagents and harsh reaction conditions often associated with conventional chemical nitrile synthesis. nih.gov

The conversion of halogenated aldoximes, such as this compound, to their corresponding nitriles is of particular interest due to the utility of halogenated nitriles as precursors in the synthesis of pharmaceuticals and agrochemicals. The enzymatic reaction involves the elimination of a water molecule from the aldoxime, a process catalyzed by the heme cofactor and key active site residues. ebi.ac.uk While specific studies on the biocatalytic synthesis of 4-fluoro-benzonitrile from this compound are not extensively detailed in currently available literature, the general activity of aldoxime dehydratases on substituted benzaldoximes suggests the feasibility of this transformation.

Protein Engineering and Directed Evolution of Aldoxime Dehydratases for Enhanced Performance

To improve the catalytic efficiency and broaden the substrate scope of aldoxime dehydratases, particularly for challenging substrates like di-halogenated benzaldoximes, protein engineering and directed evolution strategies have been employed. These approaches aim to modify the enzyme's active site or substrate access channels to better accommodate non-natural or poorly converted substrates.

Rational design, which involves site-directed mutagenesis of key residues identified from structural and mechanistic studies, has been used to alter substrate specificity. For example, modifying amino acids within the substrate-binding pocket can enhance the acceptance of bulkier or electronically different substrates. nih.govacs.org Directed evolution, on the other hand, involves generating large libraries of enzyme variants through random mutagenesis and screening for improved activity towards a target substrate. This has proven successful in enhancing the performance of various enzymes for industrial applications.

Recent research has focused on engineering aldoxime dehydratases to improve their activity towards aromatic aldoximes, which are generally poorer substrates than their aliphatic counterparts. nih.govacs.org These efforts are crucial for developing robust biocatalysts for the synthesis of valuable halogenated aromatic nitriles.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Strategies for Halogenated Oximes

The synthesis of halogenated oximes, including α-chloro-4-fluorobenzaldoxime, is a foundational aspect that underpins jejich subsequent application. While traditional methods involving the reaction of hydroxylamine (B1172632) with corresponding aldehydes or ketones are well-established, future research is geared towards more efficient, sustainable, and versatile synthetic routes. wikipedia.orgnih.gov

Emerging strategies focus on metal-mediated and photocatalytic reactions, which offer pathways to previously inaccessible molecular architectures. acs.orgresearchgate.net Metal-catalyzed approaches, for instance, can facilitate the direct C-H activation of alkanes or the functionalization of nitro compounds to yield gem- and α-functionalized oximes. acs.org Similarly, light-driven protocols are being explored for their ability to convert oximes and their derivatives into other valuable functional groups under mild, ambient conditions. nih.gov The development of solvent-free methods, such as grindstone chemistry, also represents a green and efficient alternative for oxime synthesis. nih.gov

Future research will likely concentrate on expanding the substrate scope of these modern methods and improving their catalytic efficiency. A key goal is the development of one-pot syntheses that minimize waste and purification steps, making the production of compounds like α-chloro-4-fluorobenzaldoxime more economically and environmentally viable. google.com

Table 1: Comparison of Synthetic Methodologies for Oximes

| Method | Description | Advantages | Potential Future Development |

| Classical Condensation | Reaction of an aldehyde or ketone with hydroxylamine, often with a base. nih.gov | Well-established, readily available starting materials. | Greener reaction conditions, solvent-free approaches. nih.govijprajournal.com |

| Metal-Mediated Synthesis | Use of metal catalysts (e.g., Co, Pd) to activate substrates for oximation. acs.org | Access to functionalized oximes, C-H bond activation. acs.org | Broader catalyst scope, improved reaction efficiency. |

| Photocatalysis | Light-driven reactions to synthesize or transform oximes. nih.gov | Use of renewable energy, mild reaction conditions. | Development of new photosensitizers, expanded substrate compatibility. organic-chemistry.org |

| Oxidation of Amines | Direct oxidation of primary amines to form oximes using oxidants like m-CPBA. organic-chemistry.org | Alternative route from readily available amines. | Catalyst-free conditions, improved selectivity. organic-chemistry.org |

Exploration of Undiscovered Reaction Pathways and Derivatization Opportunities

The reactivity of the chlorooxime functional group in α-chloro-4-fluorobenzaldoxime is a rich area for exploration. This moiety serves as a precursor to highly reactive nitrile oxides, which can participate in a variety of transformations. researchgate.netlucp.net One of the most promising avenues is their use in 1,3-dipolar cycloaddition reactions to construct five-membered heterocyclic rings like isoxazoles and isoxazolines, which are prevalent in pharmacologically active compounds. researchgate.net

A particularly innovative application is the bioorthogonal isonitrile-chlorooxime ligation. This reaction proceeds rapidly and with high chemoselectivity in aqueous environments, making it a powerful tool for labeling biomolecules in living systems. h1.conih.govfigshare.com The ability to perform this ligation orthogonally to other bioorthogonal reactions, such as the strain-promoted azide-alkyne cycloaddition, opens the door for complex dual-labeling experiments. h1.coresearchgate.net

Future research will focus on uncovering new reaction partners for chlorooximes and their derived nitrile oxides. This includes exploring their potential in radical reactions and as substrates for transition-metal-catalyzed cross-coupling reactions, which could lead to novel carbon-carbon and carbon-heteroatom bond formations. nih.govresearchgate.net The derivatization of the oxime group itself into other functionalities, such as amides via the Beckmann rearrangement or amines via reduction, remains a valuable strategy for molecular diversification. wikipedia.org

Table 2: Key Reaction Pathways of Chlorooximes

| Reaction Type | Description | Resulting Products | Emerging Applications |

| 1,3-Dipolar Cycloaddition | In situ generation of a nitrile oxide from the chlorooxime, followed by reaction with a dipolarophile (e.g., alkene, alkyne). researchgate.netresearchgate.net | Isoxazolines, Isoxazoles | Synthesis of heterocyclic scaffolds for medicinal chemistry. researchgate.net |

| Bioorthogonal Ligation | Reaction with isonitriles in an aqueous environment. h1.conih.gov | α-(hydroxyimino)amides | Live-cell imaging, dual-labeling of biomolecules. researchgate.net |

| Nucleophilic Substitution | Displacement of the chlorine atom by various nucleophiles. nih.gov | Functionalized oximes | Synthesis of diverse derivatives for further transformation. researchgate.net |

| Beckmann Rearrangement | Acid-catalyzed rearrangement to form amides. wikipedia.org | N-substituted amides | Access to precursors for carboxylic acids and other amide derivatives. wikipedia.org |

Advanced Applications in Materials Science and Polymer Chemistry

The incorporation of halogenated oximes into polymers is an emerging field with significant potential. Halogenation of polymers is a known strategy to enhance properties such as flame retardancy, chemical inertness, and heat resistance. The oxime functional group offers a versatile handle for post-polymerization modification, allowing for the creation of well-defined functional polymers through efficient "click" reactions. rsc.orgacs.org

For instance, polymers containing pendant oxime groups can be readily coupled with various aldehydes and ketones to introduce a wide range of functionalities. rsc.org This modular approach is attractive for designing materials with tailored properties. Research has demonstrated the use of oxime-functionalized polymers in organic solar cells, where they can act as acceptor units in donor-acceptor type conjugated polymers. rsc.org The introduction of fluorine atoms, as in α-chloro-4-fluorobenzaldoxime, is particularly beneficial in this context for tuning the electronic energy levels of the material. rsc.org Furthermore, oxime-functionalized nanofabrics have been developed for the decontamination of chemical warfare agent simulants, showcasing their potential in protective materials. acs.org

Future work will likely explore the use of α-chloro-4-fluorobenzaldoxime and similar compounds as monomers or cross-linking agents in the synthesis of novel polymers. The unique combination of a halogen and a reactive oxime group could lead to materials with advanced properties, such as stimuli-responsive behavior, enhanced thermal stability, or specific optoelectronic characteristics. researchgate.net

Interdisciplinary Research Integrating Computational Chemistry and Biocatalysis

The synergy between computational chemistry and biocatalysis offers a powerful paradigm for advancing research on halogenated oximes. Computational studies can provide deep insights into the stability, reactivity, and electronic properties of molecules like α-chloro-4-fluorobenzaldoxime. nih.gov Theoretical calculations can elucidate reaction mechanisms, predict the outcomes of unknown transformations, and guide the rational design of new experiments, thereby accelerating the discovery process. lucp.net

In parallel, biocatalysis presents an environmentally benign and highly selective alternative to traditional chemical synthesis. nih.gov Enzymes, particularly halogenases and oxidoreductases, are capable of performing specific modifications on complex molecules under mild conditions. nih.gov Vanadium-dependent haloperoxidases, for example, have been shown to perform selective halogenation of various substrates. chemrxiv.org The integration of such enzymes could provide novel, green pathways for the synthesis of halogenated oximes or their derivatives. nih.govchemrxiv.org Furthermore, enzymes could be employed for the selective transformation of the oxime group itself.

The future in this domain lies in a feedback loop where computational models are used to predict enzyme-substrate interactions and guide the engineering of enzymes with enhanced or novel activities. This interdisciplinary approach could lead to highly efficient and selective biocatalytic routes for the production and functionalization of α-chloro-4-fluorobenzaldoxime and other valuable halogenated compounds. nih.gov

Design and Synthesis of Mechanistic Probes for Reaction Pathway Elucidation

The unique reactivity of the chlorooxime group makes it an excellent candidate for the design of mechanistic probes. These are molecules designed to interact with a system and report on specific events, thereby elucidating complex reaction pathways or biological processes. nih.govresearchgate.net A probe based on the α-chloro-4-fluorobenzaldoxime scaffold could be designed to react specifically with a target of interest, with the subsequent reaction triggering a detectable signal, such as a change in fluorescence. researchgate.net

For example, the bioorthogonal reaction of a chlorooxime with an isonitrile could be harnessed to design a probe system. h1.co If one partner is attached to a fluorophore and the other to a quencher, their ligation would result in a change in fluorescent signal, allowing for the detection of specific molecules or events. youtube.com The key principles in designing such probes include ensuring target selectivity, biocompatibility, and a clear, measurable response mechanism. nih.govresearchgate.net

Future research will involve the rational design and synthesis of sophisticated probes derived from α-chloro-4-fluorobenzaldoxime. These probes could be used to study the kinetics of complex organic reactions, map enzymatic activities in situ, or visualize specific biomolecules within a cellular environment. researchgate.net The development of such tools is crucial for advancing our fundamental understanding of chemical and biological systems.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for α-chloro-4-fluorobenzaldoxime, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves the condensation of 4-chloro-2-fluorobenzaldehyde (or its isomer) with hydroxylamine hydrochloride under controlled pH (e.g., aqueous ethanol with sodium acetate buffer). Reaction temperature (60–80°C) and stoichiometric ratios (aldehyde:NHOH·HCl = 1:1.2) are critical for maximizing yield. Purity can be enhanced via recrystallization in ethanol/water mixtures .

- Data Considerations : Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1) and characterize intermediates using melting point analysis and FTIR (C=N stretch ~1600 cm) .

Q. How can spectroscopic techniques (NMR, FTIR) reliably confirm the structure of α-chloro-4-fluorobenzaldoxime?

- Methodological Answer :

- H NMR : Expect signals for the aromatic protons (δ 7.2–8.0 ppm, split due to Cl/F substituents) and the oxime proton (δ 8.5–9.0 ppm, broad singlet).

- C NMR : The C=N group appears at ~150–155 ppm, while aromatic carbons range from 115–135 ppm.

- FTIR : Key peaks include O-H stretch (~3200 cm, broad), C=N (~1600 cm), and C-Cl/C-F stretches (700–800 cm) .

Q. What safety protocols are essential when handling α-chloro-4-fluorobenzaldoxime in the laboratory?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood due to potential respiratory and dermal toxicity. Store the compound in a cool, dry environment away from oxidizing agents. Waste disposal should follow halogenated organic waste guidelines .

Advanced Research Questions

Q. How does the electronic structure of α-chloro-4-fluorobenzaldoxime influence its reactivity in coordination chemistry or catalytic applications?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map molecular orbitals and electrostatic potentials. The electron-withdrawing Cl/F groups reduce electron density on the oxime nitrogen, affecting ligand-metal binding. Compare with analogs (e.g., unsubstituted benzaldoxime) to quantify substituent effects .

- Experimental Validation : Synthesize metal complexes (e.g., Co, Cu) and analyze stability constants via UV-Vis titration or cyclic voltammetry .

Q. What computational methods best predict the vibrational frequencies and thermodynamic properties of α-chloro-4-fluorobenzaldoxime?

- Methodological Answer : Use hybrid functionals (B3LYP or B3PW91) with 6-31G(d,p) basis sets for harmonic frequency calculations. Apply scaling factors (0.96–0.98 for B3LYP) to match experimental FTIR data. Compute zero-point energies (ZPVE) and thermal corrections for enthalpy/entropy using Gaussian or ORCA software .

- Data Interpretation : Compare computed vs. experimental ΔG values (±2 kcal/mol deviation) to validate methodology .

Q. How do steric and electronic effects of the Cl/F substituents impact the compound’s potential as a pharmacophore in drug discovery?

- Methodological Answer :

- In Silico Screening : Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases) to assess binding affinity.

- SAR Analysis : Synthesize derivatives (e.g., replacing Cl with Br or F with CF) and compare bioactivity (IC) in cytotoxicity assays .

Data Contradiction and Reproducibility

Q. How can researchers resolve discrepancies in reported synthetic yields or spectral data for α-chloro-4-fluorobenzaldoxime?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.